5-Bromo-2-hydroxy-3-methylbenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-hydroxy-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-5-2-7(9)3-6(4-10)8(5)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGFSVYPDAQKHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373696 | |

| Record name | 5-bromo-2-hydroxy-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33172-56-4 | |

| Record name | 5-bromo-2-hydroxy-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-hydroxy-3-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2-hydroxy-3-methylbenzaldehyde CAS number and properties

An In-depth Technical Guide to 5-Bromo-2-hydroxy-3-methylbenzaldehyde

Executive Summary

This compound is a substituted aromatic aldehyde that serves as a valuable intermediate in synthetic organic chemistry. Its trifunctional nature—possessing hydroxyl, aldehyde, and bromo groups on a benzene ring—makes it a versatile building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a representative synthesis protocol, key applications in research and development, and essential safety and handling information. This document is intended for researchers, chemists, and professionals in the field of drug discovery and materials science who utilize specialized chemical intermediates.

Compound Identification and Physicochemical Properties

The unambiguous identification of a chemical compound is critical for scientific research and procurement. This compound is identified by the CAS Number 33172-56-4.[1][2][3] Its structure features a benzaldehyde core with bromo, hydroxyl, and methyl substituents.

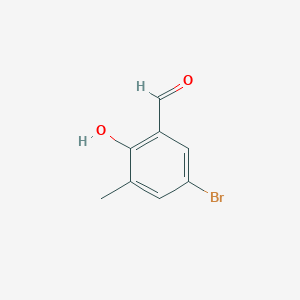

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 33172-56-4 | [1][2][3][4] |

| Molecular Formula | C₈H₇BrO₂ | [1][2][4] |

| Molecular Weight | 215.04 g/mol | [1][2][4] |

| Physical Form | Solid | [1] |

| Melting Point | 73-78 °C | [1] |

| Purity | Typically ≥98% (by GC) | [1] |

| MDL Number | MFCD01040324 | [4] |

Synthesis and Purification

Synthetic Principle

This compound is synthesized via electrophilic aromatic substitution on its precursor, 2-hydroxy-3-methylbenzaldehyde. The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. The methyl group is a weak activator, also directing ortho and para. In this case, the para position relative to the powerful hydroxyl activator is the most sterically accessible and electronically favorable site for bromination, leading to high regioselectivity for the desired product. The reaction is typically performed using molecular bromine in a suitable solvent that can moderate its reactivity.

Representative Experimental Protocol

This protocol is adapted from analogous bromination procedures for substituted phenols, such as the bromination of o-vanillin.[5]

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2-hydroxy-3-methylbenzaldehyde (1 equivalent) in glacial acetic acid.

-

Temperature Control: Cool the solution to 0-5 °C using an ice bath. This is crucial to control the exothermic reaction and prevent over-bromination or side-product formation.

-

Bromination: Prepare a solution of bromine (1.05 equivalents) in glacial acetic acid. Add this solution dropwise from the dropping funnel to the stirred reaction mixture, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, pour the mixture into a beaker of cold water. The crude product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration and wash it thoroughly with water to remove acetic acid and any inorganic byproducts. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product with high purity.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The primary value of this compound lies in its utility as a versatile intermediate for organic synthesis.[4] Its unique arrangement of functional groups allows for a wide range of subsequent chemical transformations, making it a valuable starting material for creating novel compounds.[4]

-

Aldehyde Group: Can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or reductive amination to form amines. It is also a key participant in condensation reactions to form Schiff bases, which have shown remarkable antibacterial properties in related structures.[6][7]

-

Hydroxyl Group: Can be alkylated or acylated to form ethers and esters, respectively. Its presence is also crucial for forming heterocyclic structures like chromenes.

-

Bromo Group: Serves as a handle for cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the formation of carbon-carbon or carbon-heteroatom bonds to build more complex molecular scaffolds.

While specific drugs derived directly from this compound are not extensively documented in the initial search, its structural motifs are highly relevant. Analogous compounds like 2-Bromo-5-hydroxybenzaldehyde are critical intermediates in the synthesis of Crisaborole, a phosphodiesterase-4 (PDE4) inhibitor used to treat atopic dermatitis.[8][9] This highlights the potential of brominated hydroxybenzaldehydes as foundational scaffolds in the development of modern therapeutic agents.

Caption: Synthetic utility of this compound.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled by technically qualified individuals.[1] While it is not classified as a hazardous material for transport by DOT/IATA, standard safety protocols are mandatory.[1]

5.1 Hazard Identification and Precautionary Measures

The Safety Data Sheet (SDS) outlines the following essential precautions:[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[2]

-

Exposure Control: Use only in a well-ventilated area or under a chemical fume hood to avoid breathing dust.[2]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[2]

5.2 First Aid Measures

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[2]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[2]

-

If Swallowed: Rinse mouth. Do not induce vomiting. Call a poison control center or doctor immediately.[2]

5.3 Storage

For optimal stability and to maintain purity, the compound should be stored long-term in a cool, dry place in a tightly sealed container.[1][2] Some suppliers recommend refrigerated storage between 2-8°C.[4]

Conclusion

This compound (CAS: 33172-56-4) is a strategically functionalized aromatic compound with significant potential as an intermediate in synthetic chemistry. Its defined physicochemical properties, straightforward synthesis, and the versatile reactivity of its functional groups make it a valuable tool for researchers engaged in the synthesis of novel pharmaceuticals, agrochemicals, and other complex organic molecules. Adherence to proper safety and handling protocols is essential when working with this compound.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-4-hydroxy-3-methoxy-2-methylbenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]

-

Singh, P., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. NIH National Library of Medicine. Retrieved from [Link]

-

ResearchGate. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Bromo-2-hydroxy-m-anisaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. Retrieved from [Link]

-

Medium. (n.d.). The Role of 2-Bromo-5-hydroxybenzaldehyde in Modern Drug Synthesis. Retrieved from [Link]

Sources

- 1. 33172-56-4 this compound AKSci 9924AL [aksci.com]

- 2. 5-BROMO-2-HYDROXY-3-METHYL-BENZALDEHYDE - Safety Data Sheet [chemicalbook.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. This compound [myskinrecipes.com]

- 5. 5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE | 5034-74-2 [chemicalbook.com]

- 6. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. innospk.com [innospk.com]

- 9. nbinno.com [nbinno.com]

physical and chemical properties of 5-Bromo-2-hydroxy-3-methylbenzaldehyde

An In-Depth Technical Guide to 5-Bromo-2-hydroxy-3-methylbenzaldehyde for Researchers and Drug Development Professionals

Introduction

This compound is a substituted aromatic aldehyde that serves as a crucial building block in organic synthesis. Its unique arrangement of functional groups—a hydroxyl, a bromine atom, and a methyl group on a benzaldehyde scaffold—makes it a versatile intermediate for creating more complex molecules. This guide provides a detailed overview of its physical and chemical properties, synthesis, and handling, tailored for professionals in research and development. This compound is primarily utilized for research and development purposes and must be handled by technically qualified individuals.[1][2]

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 33172-56-4 | [1][2][3] |

| Molecular Formula | C₈H₇BrO₂ | [1][2][3][4] |

| Molecular Weight | 215.04 g/mol | [1][2][4] |

| Physical Form | Solid (at 20°C) | [1] |

| Melting Point | 73-78°C | [1] |

| Purity | ≥98% (GC) | [1] |

| Storage | Store long-term in a cool, dry place. Recommended storage at 2-8°C. | [1][4] |

| MDL Number | MFCD01040324 | [1][3][4] |

Chemical Reactivity and Applications

This compound is a valuable intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries.[4] The presence of the aldehyde, hydroxyl, and bromo functional groups allows for a wide range of chemical transformations.

The aldehyde group can undergo nucleophilic addition, condensation reactions, and oxidation or reduction. The hydroxyl group, being ortho to the aldehyde, can participate in intramolecular hydrogen bonding, influencing the molecule's reactivity and physical properties. It can also be a site for etherification or esterification. The bromine atom provides a handle for cross-coupling reactions, such as Suzuki or Stille couplings, enabling the formation of carbon-carbon bonds and the construction of more complex molecular architectures.

This trifunctional nature makes it an ideal starting material for generating libraries of compounds for drug discovery, as each functional group can be selectively modified to explore the chemical space around the core scaffold.[4]

Synthetic Workflow Visualization

The following diagram illustrates a generalized synthetic pathway involving this compound, highlighting its role as a key intermediate.

Sources

5-Bromo-2-hydroxy-3-methylbenzaldehyde molecular structure and weight

This technical guide provides an in-depth overview of the molecular structure and properties of 5-Bromo-2-hydroxy-3-methylbenzaldehyde, a compound frequently utilized in organic synthesis. It serves as a valuable intermediate in the production of pharmaceuticals and agrochemicals.

Molecular Properties

The fundamental molecular data for this compound is summarized in the table below. This information is critical for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value |

| Molecular Formula | C₈H₇BrO₂[1][2][3] |

| Molecular Weight | 215.04 g/mol [1][2] |

| CAS Number | 33172-56-4[1][2][4] |

Molecular Structure

The structural arrangement of atoms in this compound is depicted in the following diagram. The molecule consists of a benzene ring substituted with a bromine atom, a hydroxyl group, a methyl group, and an aldehyde group.

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of this compound are not available within the scope of the provided information. Such procedures would typically be found in peer-reviewed scientific literature or detailed chemical synthesis databases. Researchers seeking to work with this compound should consult such resources for established methodologies.

References

- 1. 5-BROMO-2-HYDROXY-3-METHYL-BENZALDEHYDE - Safety Data Sheet [chemicalbook.com]

- 2. 33172-56-4 CAS MSDS (5-BROMO-2-HYDROXY-3-METHYL-BENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. 33172-56-4 this compound AKSci 9924AL [aksci.com]

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-hydroxy-3-methylbenzaldehyde

Introduction: The Significance of 5-Bromo-2-hydroxy-3-methylbenzaldehyde in Modern Organic Synthesis

This compound, a polysubstituted aromatic aldehyde, is a valuable building block in the landscape of organic synthesis. Its unique arrangement of a hydroxyl group, a bromine atom, a methyl group, and a formyl group on a benzene ring offers a versatile platform for the construction of more complex molecular architectures. This compound serves as a key intermediate in the development of novel pharmaceuticals, agrochemicals, and specialized materials.[1] The strategic placement of its functional groups allows for a diverse range of chemical transformations, including electrophilic and nucleophilic substitutions, condensation reactions, and cross-coupling reactions, making it a molecule of significant interest to researchers in both academic and industrial settings.

This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the available methods. The content is tailored for researchers, scientists, and drug development professionals seeking to synthesize and utilize this important chemical intermediate.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be logically approached from two primary retrosynthetic disconnections. The first strategy involves the late-stage introduction of the bromine atom onto a pre-existing 2-hydroxy-3-methylbenzaldehyde scaffold. The second, and often more convergent, approach focuses on the formylation of a readily available 4-bromo-2-methylphenol precursor. This guide will delve into both methodologies, providing a thorough examination of the underlying chemical principles and practical considerations for their successful implementation.

Pathway I: Electrophilic Bromination of 2-Hydroxy-3-methylbenzaldehyde

This pathway commences with the commercially available 2-hydroxy-3-methylbenzaldehyde (also known as 3-methylsalicylaldehyde). The core of this strategy lies in the regioselective electrophilic aromatic substitution of a bromine atom onto the benzene ring. The hydroxyl and formyl groups exert competing directing effects, which must be carefully managed to achieve the desired 5-bromo isomer. The hydroxyl group is a strongly activating ortho-, para-director, while the formyl group is a deactivating meta-director. In this specific substrate, the para position to the hydroxyl group is the most sterically accessible and electronically favorable site for bromination, leading to the desired product.

Reaction Mechanism: Electrophilic Aromatic Bromination

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. A source of electrophilic bromine, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), is employed. The electron-rich aromatic ring of 2-hydroxy-3-methylbenzaldehyde acts as a nucleophile, attacking the electrophilic bromine species. This attack forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. The positive charge is delocalized across the ring, with significant contributions from structures where the charge is ortho and para to the hydroxyl group. Subsequent deprotonation at the site of bromine addition by a weak base restores the aromaticity of the ring, yielding the final product, this compound.

References

solubility and stability of 5-Bromo-2-hydroxy-3-methylbenzaldehyde

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-2-hydroxy-3-methylbenzaldehyde

Introduction

This compound is a substituted aromatic aldehyde. Its chemical structure, featuring a hydroxyl group, a bromine atom, and a methyl group on the benzaldehyde core, suggests potential applications in organic synthesis, medicinal chemistry, and materials science. For researchers, particularly those in drug development, a thorough understanding of the compound's physicochemical properties is paramount. Solubility and stability are critical parameters that influence bioavailability, formulation, storage, and overall therapeutic efficacy.

This guide provides a comprehensive overview of the methodologies used to determine the . While specific experimental data for this compound is not extensively published, this document outlines the standard experimental protocols and data presentation formats that researchers can employ to characterize this molecule or others with similar structures.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. These properties provide a foundational understanding of the compound's behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrO₂ | - |

| Molecular Weight | 215.04 g/mol | |

| Appearance | Light yellow to yellow crystalline powder | |

| Melting Point | 102-106 °C | |

| Boiling Point | 269.8±35.0 °C (Predicted) | - |

| pKa | 7.66±0.10 (Predicted) | - |

| LogP | 2.92 (Predicted) | - |

Note: Predicted values are computationally derived and should be confirmed through experimental analysis.

Solubility Assessment

Solubility, the concentration of a solute that dissolves in a solvent to form a saturated solution at a given temperature, is a critical factor for drug absorption and formulation. The two primary types of solubility measured are thermodynamic and kinetic.

Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium solubility of a compound. The shake-flask method is the gold standard for its determination.

Experimental Protocol: Shake-Flask Method

-

Preparation: Prepare saturated solutions by adding an excess amount of this compound to various solvents of interest (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO).

-

Equilibration: Agitate the solutions at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution via centrifugation (e.g., 15,000 rpm for 20 minutes) followed by filtration through a 0.22 µm filter to remove any remaining fine particles.

-

Quantification: Dilute the clear supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Data Presentation: Thermodynamic Solubility

| Solvent System | Temperature (°C) | Solubility (µg/mL) | Analytical Method |

|---|---|---|---|

| Deionized Water | 25 | HPLC-UV | |

| PBS (pH 7.4) | 37 | HPLC-UV | |

| Ethanol | 25 | HPLC-UV |

| DMSO | 25 | | HPLC-UV |

Workflow for Thermodynamic Solubility Determination

An In-depth Technical Guide to the Chemical Reactivity and Potential Reactions of 5-Bromo-2-hydroxy-3-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and potential synthetic applications of 5-Bromo-2-hydroxy-3-methylbenzaldehyde. This compound, with its unique substitution pattern on the benzene ring, offers a versatile platform for the synthesis of a wide range of derivatives, including Schiff bases, heterocyclic compounds, and biaryl systems, which are of significant interest in medicinal chemistry and materials science.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrO₂ | |

| Molecular Weight | 215.04 g/mol | |

| Melting Point | 73-78 °C | [1] |

| Appearance | Solid | [1] |

| CAS Number | 33172-56-4 |

Core Chemical Reactivity

The reactivity of this compound is governed by the interplay of its three functional groups: the aldehyde, the hydroxyl group, and the bromine atom, all attached to a methyl-substituted benzene ring.

-

Aldehyde Group (-CHO): The aldehyde group is a primary site for nucleophilic addition and condensation reactions. The carbonyl carbon is electrophilic, making it susceptible to attack by a variety of nucleophiles. However, the strong electron-donating resonance effect of the ortho-hydroxyl group can reduce the electrophilicity of the carbonyl carbon, potentially leading to slower reaction rates for nucleophilic additions compared to benzaldehydes lacking this feature[2].

-

Hydroxyl Group (-OH): The phenolic hydroxyl group is acidic and can be deprotonated by a base. It is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution due to its potent electron-donating resonance effect[2]. This directing effect will primarily influence the position of any further substitution on the aromatic ring.

-

Bromo Group (-Br): The bromine atom is a deactivating, yet ortho, para-directing substituent for electrophilic aromatic substitution. Its primary synthetic utility lies in its ability to act as a leaving group in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Aromatic Ring: The overall electron density of the aromatic ring is influenced by the competing electronic effects of the substituents. The activating hydroxyl group generally dominates the deactivating effects of the bromo and aldehyde groups, making the ring more susceptible to electrophilic attack than unsubstituted benzaldehyde[2]. The methyl group provides a slight activating effect.

Potential Reactions and Experimental Protocols

This section details several key potential reactions of this compound, providing representative experimental protocols based on closely related compounds. Note: These protocols may require optimization for this specific substrate.

Schiff Base Formation

The condensation of the aldehyde with primary amines is a facile reaction that leads to the formation of Schiff bases (imines). These compounds are valuable ligands for the synthesis of metal complexes with potential biological activities.

References

historical discovery and background of 5-Bromo-2-hydroxy-3-methylbenzaldehyde

An In-depth Technical Guide to 5-Bromo-2-hydroxy-3-methylbenzaldehyde: Historical Context, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 33172-56-4), a key aromatic aldehyde derivative. The document delves into the historical context of its development, rooted in the broader history of salicylaldehyde chemistry. It offers a detailed, step-by-step synthesis protocol, including the underlying reaction mechanisms and purification strategies. Furthermore, this guide summarizes the compound's critical physicochemical properties and explores its applications as a versatile building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. This paper is intended for researchers, chemists, and professionals in drug discovery and materials science who require a deep technical understanding of this important chemical intermediate.

Introduction and Significance

This compound is a substituted aromatic aldehyde that belongs to the salicylaldehyde family. Its structure, featuring a hydroxyl group, an aldehyde, a methyl group, and a bromine atom on the benzene ring, provides multiple reactive sites, making it a highly valuable intermediate in organic synthesis. The strategic placement of these functional groups allows for selective modifications, enabling the construction of more complex molecular architectures.[1]

The primary utility of this compound lies in its role as a precursor for the synthesis of a wide range of chemical entities, including potential therapeutics and agrochemicals.[1] The interplay of the electron-donating hydroxyl and methyl groups with the electron-withdrawing aldehyde and bromo groups dictates its reactivity, particularly in electrophilic substitution and condensation reactions. Understanding its synthesis and properties is therefore crucial for chemists aiming to leverage its unique structural features in research and development.

Historical Context and Discovery

The discovery of this compound is not attributed to a single breakthrough moment but rather represents a logical progression in the field of synthetic organic chemistry. Its history is intrinsically linked to the development and functionalization of salicylaldehydes.

The Legacy of Salicylaldehydes

Salicylaldehyde (2-hydroxybenzaldehyde) itself is a naturally occurring compound and a cornerstone of organic synthesis.[2] Seminal 19th-century reactions, such as the Reimer-Tiemann and Duff reactions, provided the first reliable methods for introducing a formyl (-CHO) group ortho to a phenolic hydroxyl group, thereby creating the salicylaldehyde scaffold.[2][3] These early methods were pivotal, opening the door for the synthesis of a vast array of substituted hydroxybenzaldehydes.

Synthesis of the Precursor: 2-Hydroxy-3-methylbenzaldehyde

The immediate precursor to the title compound is 2-hydroxy-3-methylbenzaldehyde (also known as 3-methylsalicylaldehyde). Its synthesis from o-cresol follows the classic formylation reactions developed for phenols.[3] The challenge in these reactions is achieving ortho-selectivity to place the aldehyde group adjacent to the hydroxyl group, a feat accomplished by the aforementioned methods. The availability of 3-methylsalicylaldehyde provided the necessary starting material for further functionalization.

The Advent of this compound

With a reliable supply of 2-hydroxy-3-methylbenzaldehyde, the introduction of a bromine atom onto the aromatic ring was a logical subsequent step to create a more versatile synthetic intermediate. The synthesis of this compound is achieved through electrophilic aromatic substitution.

The regioselectivity of this bromination is dictated by the directing effects of the substituents already present on the ring:

-

Hydroxyl (-OH) Group: A strongly activating, ortho, para-director.

-

Methyl (-CH₃) Group: A weakly activating, ortho, para-director.

-

Aldehyde (-CHO) Group: A deactivating, meta-director.

The powerful activating and directing effect of the hydroxyl group dominates the reaction. It strongly activates the positions ortho (position 3, already occupied by the methyl group) and para (position 5) to itself. Consequently, the incoming electrophile (Br⁺) is directed predominantly to the open and highly activated C-5 position, yielding the desired product.

Synthesis and Methodologies

The preparation of this compound is typically performed via the direct bromination of 2-hydroxy-3-methylbenzaldehyde.

Detailed Experimental Protocol

This protocol is based on established procedures for the bromination of activated aromatic compounds.[4][5]

Materials:

-

2-hydroxy-3-methylbenzaldehyde

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

Deionized Water

-

Ice Bath

-

Magnetic Stirrer and Flask

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-3-methylbenzaldehyde (1 equivalent) in glacial acetic acid.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with constant stirring.

-

Bromine Addition: In a dropping funnel, prepare a solution of bromine (1.0 to 1.1 equivalents) in a small amount of glacial acetic acid. Add this solution dropwise to the cooled reaction mixture over 30-60 minutes. It is critical to maintain the temperature below 10 °C during the addition to control the reaction rate and minimize side products.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a large volume of crushed ice and water. A solid precipitate of the product should form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with cold deionized water to remove any residual acetic acid and unreacted bromine.

-

Drying & Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water.

Reaction Mechanism

The core of the synthesis is an electrophilic aromatic substitution reaction.

-

Generation of Electrophile: Although Br₂ is nonpolar, its interaction with the electron-rich aromatic ring induces a dipole, allowing one bromine atom to act as an electrophile (Br⁺).

-

Electrophilic Attack: The π-electrons of the benzene ring attack the electrophilic bromine atom. This attack preferentially occurs at the C-5 position due to the strong para-directing effect of the hydroxyl group. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base (such as water or another molecule of the solvent) removes the proton from the C-5 carbon, restoring the aromaticity of the ring and yielding the final product, this compound, along with HBr.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 33172-56-4 | [6][7][8] |

| Molecular Formula | C₈H₇BrO₂ | [1][6][7][8] |

| Molecular Weight | 215.04 g/mol | [6][8][9] |

| Appearance | Solid | [6] |

| Melting Point | 73-78 °C | [6] |

| Purity | Typically ≥98% (by GC) | [6] |

| Storage | Store in a cool, dry place | [1][6] |

Applications in Research and Development

This compound is not typically an end-product but rather a crucial intermediate. Its value stems from the versatile reactivity of its functional groups.

-

Pharmaceutical Synthesis: The aldehyde group can undergo condensation reactions with amines to form Schiff bases, which are important ligands in coordination chemistry and are scaffolds for various therapeutic agents. The bromine atom can be replaced or used in cross-coupling reactions (e.g., Suzuki, Heck) to build more complex carbon skeletons. For example, it is used in the synthesis of thiosemicarbazones, which have been investigated for their potential to inhibit the growth of cancer cells.[10]

-

Agrochemical Development: Similar to pharmaceuticals, the structural motif of this compound can be incorporated into novel pesticides and herbicides.[1]

-

Materials Science: It serves as a building block for creating novel materials and specialized chemical entities where its specific substitution pattern is required.[1]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: The compound is classified as a skin irritant (Category 2), an eye irritant (Category 2), and may cause respiratory irritation (STOT SE 3).[7]

-

GHS Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7]

-

Handle only in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[7]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[7]

-

Store in a tightly closed container in a cool, dry place.[7]

-

Conclusion

This compound is a synthetically valuable compound whose existence is a testament to the systematic advancement of organic chemistry. While its "discovery" was an evolutionary step rather than a singular event, its importance is clear. By understanding its historical context, mastering its synthesis via electrophilic bromination, and appreciating its versatile reactivity, researchers can effectively utilize this compound as a key building block for the creation of novel and complex molecules with potential applications in medicine, agriculture, and materials science.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]

-

Taylor & Francis Online. (1982). Preparation of Salicylaldehydes via the Ortho-Lithio Derivatives of Methoxymethyl-Protected Phenols. Synthetic Communications. Retrieved from [Link]

- Google Patents. (n.d.). US3972945A - Process for the selective synthesis of salicylaldehydes.

-

National Institutes of Health (NIH). (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from [Link]

-

Wikipedia. (n.d.). Salicylaldehyde. Retrieved from [Link]

-

ResearchGate. (2012). Crystal structures of 5-Bromo-2-hydroxybenzaldehyde, 2-hydroxy-3-methoxybenzaldehyde, and 2-hydroxynaphthalene-1-carbaldehyde 4-(2-pyridyl) thiosemicarbazones. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Bromo-2-hydroxy-m-anisaldehyde. Retrieved from [Link]

-

Summary: Synthesis of Salicylaldehyde and its Applications. (n.d.). Retrieved from [Link]

-

ChemBK. (2024). 3-METHYLSALICYLALDEHYDE. Retrieved from [Link]

- Google Patents. (n.d.). US4551557A - Bromination of substituted benzaldehydes.

-

Science Info. (2023). Salicylaldehyde: Preparation, Properties, Reactions, Applications. Retrieved from [Link]

-

chemeurope.com. (n.d.). Salicylaldehyde. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Retrieved from [Link]

-

ResearchGate. (2015). Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde. Retrieved from [Link]

-

Filo. (2023). Question: What should be the product in the following reaction? 3-Hydrox... Retrieved from [Link]

-

ResearchGate. (2000). 2-Bromo-5-hydroxybenzaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,5-Dimethoxy-4-methylamphetamine. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Salicylaldehyde - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. 33172-56-4 this compound AKSci 9924AL [aksci.com]

- 7. 5-BROMO-2-HYDROXY-3-METHYL-BENZALDEHYDE - Safety Data Sheet [chemicalbook.com]

- 8. manchesterorganics.com [manchesterorganics.com]

- 9. scbt.com [scbt.com]

- 10. researchgate.net [researchgate.net]

comprehensive literature review on 5-Bromo-2-hydroxy-3-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-hydroxy-3-methylbenzaldehyde is a substituted aromatic aldehyde that holds potential as a versatile intermediate in the synthesis of novel pharmaceutical and agrochemical agents. Its chemical structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and a bromine atom on the benzene ring, offers multiple sites for chemical modification, making it a valuable building block for combinatorial chemistry and drug discovery. This technical guide provides a comprehensive review of the available literature on this compound, covering its chemical properties, a proposed synthesis protocol, and an overview of the potential, yet currently undocumented, biological activities based on related compounds. Due to the limited publicly available experimental data for this specific compound, this review also incorporates data from structurally similar molecules to provide a broader context and suggest potential avenues for future research.

Chemical and Physical Properties

This compound is a solid organic compound with the chemical formula C₈H₇BrO₂ and a molecular weight of 215.04 g/mol .[1] The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 33172-56-4 | [2] |

| Molecular Formula | C₈H₇BrO₂ | [1] |

| Molecular Weight | 215.04 g/mol | [1] |

| Melting Point | 73-78 °C | [2] |

| Appearance | Solid (form not specified) | [2] |

| pKa (Predicted) | 7.96 | N/A |

Synthesis

Proposed Experimental Protocol: Bromination of 2-hydroxy-3-methylbenzaldehyde

Disclaimer: The following is a proposed experimental protocol based on the synthesis of structurally related compounds. It has not been experimentally validated for this specific reaction and should be optimized for safety and efficiency.

Materials:

-

2-hydroxy-3-methylbenzaldehyde

-

Liquid Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium Acetate (optional, as a scavenger for HBr)

-

Dichloromethane (for extraction)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Dissolve 2-hydroxy-3-methylbenzaldehyde in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of liquid bromine in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker of ice water.

-

Extract the aqueous mixture with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Logical Workflow for the Proposed Synthesis:

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization

No experimental spectroscopic data (NMR, IR, MS) for this compound has been found in the public domain. For researchers planning to synthesize or work with this compound, the following are predicted spectroscopic characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR:

-

A singlet for the aldehyde proton (CHO) is expected between δ 9.5 and 10.5 ppm.

-

Two doublets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the two aromatic protons.

-

A singlet for the methyl group (CH₃) protons is expected around δ 2.2-2.5 ppm.

-

A broad singlet for the hydroxyl proton (OH) with a chemical shift that can vary depending on the solvent and concentration.

-

-

¹³C NMR:

-

The aldehyde carbonyl carbon should appear between δ 190 and 200 ppm.

-

Aromatic carbons would be observed in the δ 110-160 ppm region. The carbon attached to the bromine would be significantly shifted.

-

The methyl carbon is expected to have a chemical shift in the range of δ 15-25 ppm.

-

Infrared (IR) Spectroscopy (Predicted)

-

A broad absorption band for the O-H stretch of the phenolic hydroxyl group is expected around 3200-3400 cm⁻¹.

-

A strong, sharp absorption band for the C=O stretch of the aldehyde is predicted to be in the region of 1650-1680 cm⁻¹.

-

C-H stretching vibrations of the aromatic ring and methyl group will be observed around 2900-3100 cm⁻¹.

-

C-Br stretching vibration is expected in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

-

The mass spectrum should show a prominent molecular ion peak (M⁺). Due to the presence of bromine, an M+2 peak with nearly equal intensity to the M⁺ peak is expected, which is characteristic of a monobrominated compound.

-

Common fragmentation patterns would likely involve the loss of the aldehyde group (CHO) and the bromine atom.

Biological Activity and Potential Applications

There is currently no published research detailing the specific biological activities of this compound. However, the structural motifs present in this molecule are found in compounds with a wide range of biological effects. Derivatives of similar bromo-hydroxybenzaldehydes have been reported to exhibit antimicrobial and anti-inflammatory properties.[3]

The presence of the aldehyde group makes it a suitable precursor for the synthesis of Schiff bases, a class of compounds known for their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties.

Potential Signaling Pathway Involvement (Hypothetical):

Given that derivatives of similar compounds have shown anti-inflammatory effects, it is plausible that this compound or its derivatives could interact with inflammatory signaling pathways. A hypothetical pathway is illustrated below.

Caption: Hypothetical inhibition of a pro-inflammatory signaling pathway.

Future Research Directions

The lack of extensive data on this compound presents numerous opportunities for future research:

-

Synthesis and Characterization: Development and publication of a detailed, optimized synthesis protocol, along with comprehensive spectroscopic characterization (NMR, IR, MS, and single-crystal X-ray diffraction).

-

Biological Screening: A broad biological screening of the compound and its derivatives (e.g., Schiff bases, esters) to identify potential therapeutic activities, such as antimicrobial, anti-inflammatory, antioxidant, or anticancer effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of a library of derivatives to establish clear structure-activity relationships, which can guide the design of more potent and selective drug candidates.

-

Computational Studies: In silico studies, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, to identify potential biological targets and assess the drug-likeness of the compound and its derivatives.

Conclusion

This compound is a chemical intermediate with significant potential for the development of new molecules in the pharmaceutical and agrochemical sectors. While there is a notable absence of detailed experimental data in the current literature, its structural features suggest that it could be a valuable precursor for a wide range of biologically active compounds. This technical review summarizes the known properties of this compound and provides a framework for future research, highlighting the need for a systematic investigation of its synthesis, characterization, and biological evaluation. The insights from such studies will be crucial in unlocking the full potential of this promising molecule.

References

A Theoretical and Computational Investigation of 5-Bromo-2-hydroxy-3-methylbenzaldehyde and Its Analogs: A Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to study substituted benzaldehydes, with a specific focus on 5-Bromo-2-hydroxy-3-methylbenzaldehyde and its structurally similar analog, 5-Bromo-2-hydroxybenzaldehyde. Due to the limited specific research on the title compound, this paper leverages in-depth computational studies on its close analog to provide a robust framework for understanding its structural, vibrational, and electronic properties. This document details the computational protocols, presents key quantitative data in a structured format, and illustrates logical workflows, serving as a valuable resource for professionals in chemical research and drug development.

Introduction

This compound is an aromatic organic compound with the molecular formula C₈H₇BrO₂.[1][2][3] Like other substituted salicylaldehydes, it is a valuable building block in organic synthesis.[1] Its structure makes it a key intermediate for creating more complex molecules, including pharmaceuticals and agrochemicals.[1] Understanding the molecule's geometric, electronic, and spectroscopic properties at an atomic level is crucial for designing novel compounds with desired biological or material characteristics.

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for elucidating these properties. While comprehensive computational studies specifically on this compound are not extensively published, a thorough analysis of the closely related compound, 5-Bromo-2-hydroxybenzaldehyde (also known as 5-Bromosalicylaldehyde or 5-BSA), provides a strong and relevant foundation.[4][5][6] This analog has been scrutinized in detail both theoretically and experimentally, offering insights that can be logically extended to the title compound.[4][5][6] This guide will present the findings on 5-Bromo-2-hydroxybenzaldehyde as a model for understanding the likely properties and analytical workflow for this compound.

Methodologies and Protocols

The methods outlined below are based on comprehensive studies performed on 5-Bromo-2-hydroxybenzaldehyde and represent the standard approach for the theoretical and experimental analysis of such compounds.[4][6]

Computational Protocols

Theoretical calculations are typically performed using the Gaussian 09 software package.[4] The process, illustrated in the workflow diagram below, involves several key steps:

-

Geometry Optimization: The molecular structure is optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional and the 6-311++G(d,p) basis set.[4][5][6] This level of theory is well-suited for obtaining accurate structural parameters. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[7]

-

Vibrational Frequency Analysis: Following optimization, harmonic vibrational frequencies are calculated to predict the infrared (IR) spectrum. The Potential Energy Distribution (PED) is analyzed using the VEDA4 program to provide detailed assignments for the vibrational modes.[4]

-

Electronic Property Analysis:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed to determine the molecule's electronic charge transfer properties, kinetic stability, and reactivity.[4] The energy gap (ΔE = ELUMO - EHOMO) is a key parameter in this analysis.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to understand the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[5]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular interactions, such as hyperconjugation and hybridization, which contribute to the molecule's overall stability.[5][6]

-

-

Software: Key software includes Gaussian 09 for core calculations, GaussView 5 for visualization, Multiwfn for generating plots like MEP, and VEDA4 for PED assignments.[4]

Experimental Protocols

Experimental validation is essential for corroborating computational findings.

-

FT-IR Spectroscopy: The Fourier Transform Infrared (FT-IR) spectrum for 5-Bromo-2-hydroxybenzaldehyde was recorded in the 4000–450 cm⁻¹ range using a Perkin Elmer Spectrum instrument with a KBr beam splitter.[4]

-

UV-Vis Spectroscopy: The UV-Visible absorption spectrum was measured in chloroform using a UV-1280 spectrophotometer, covering a range of 200–1100 nm.[4] The solvent effect on wavelength can also be analyzed by performing measurements in various solvents.[5]

Results and Discussion

This section presents quantitative data derived from the computational and experimental analysis of 5-Bromo-2-hydroxybenzaldehyde, which serves as a reliable model for this compound.

Molecular Geometry

The optimized geometric parameters (bond lengths and bond angles) are fundamental to understanding the molecule's structure. The calculated values for 5-Bromo-2-hydroxybenzaldehyde show good correlation with experimental data for similar compounds.[4] The presence of the intramolecular hydrogen bond between the hydroxyl group (O-H) and the carbonyl group (C=O) is a key feature, contributing to the planarity and stability of the molecule.

Table 1: Selected Geometric Parameters for 5-Bromo-2-hydroxybenzaldehyde (Data sourced from a DFT/B3LYP/6-311++G(d,p) study.[4])

| Parameter | Bond Length (Calculated, Å) | Parameter | Bond Angle (Calculated, °) |

| C1-C6 | 1.407 | C2-C1-C6 | 119.2 |

| C1-C2 | 1.411 | C1-C2-C3 | 121.4 |

| C2-C3 | 1.392 | C2-C3-C4 | 119.3 |

| C3-C4 | 1.395 | C3-C4-C5 | 120.5 |

| C4-C5 | 1.388 | C4-C5-C6 | 120.2 |

| C5-C6 | 1.401 | C1-C6-C5 | 119.3 |

| C=O | 1.229 | C1-C2-O10 | 122.3 |

| C-Br | 1.907 | C4-C5-Br12 | 119.5 |

Vibrational Analysis

The vibrational spectrum provides a fingerprint of the molecule. For a molecule like 5-Bromo-2-hydroxybenzaldehyde with 15 atoms, there are 39 fundamental vibrational modes.[7] Key characteristic vibrations include the O-H stretch, the C=O stretch of the aldehyde group, and various C-C and C-H stretching and bending modes within the aromatic ring.

Table 2: Key Vibrational Frequencies for 5-Bromo-2-hydroxybenzaldehyde (Data sourced from a DFT/B3LYP/6-311++G(d,p) study and experimental FT-IR.[4][8])

| Vibrational Mode | Calculated (cm⁻¹) | Experimental (cm⁻¹) | Assignment |

| O-H Stretch | ~3250 | ~3440 | Hydroxyl group |

| C-H Stretch (Aromatic) | 3078 | ~3070 | Aromatic C-H |

| C=O Stretch (Aldehyde) | 1687 | ~1660 | Carbonyl group |

| C-C Stretch (Aromatic) | 1568 - 1048 | 1570, 1470 | Aromatic ring |

Electronic Properties

The electronic properties dictate the molecule's reactivity and optical characteristics.

-

Frontier Molecular Orbitals (HOMO-LUMO): The HOMO is primarily localized over the benzene ring and the oxygen atoms, indicating these are the primary sites of electron donation. The LUMO is distributed over the carbonyl group and the ring, suggesting this is the region for electron acceptance. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap implies higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution. For 5-Bromo-2-hydroxybenzaldehyde, the most negative potential (red/yellow regions) is located around the electronegative oxygen atoms of the carbonyl and hydroxyl groups, indicating these are the likely sites for electrophilic attack. The hydrogen atoms represent regions of positive potential (blue regions).[5]

Table 3: Electronic Properties of 5-Bromo-2-hydroxybenzaldehyde (Data sourced from a DFT/B3LYP/6-311++G(d,p) study.[8])

| Property | Value |

| HOMO Energy | -6.67 eV |

| LUMO Energy | -2.15 eV |

| Energy Gap (ΔE) | 4.52 eV |

Implications for Drug Development

Substituted salicylaldehydes are precursors in the synthesis of Schiff bases, which are known for their wide range of biological activities, including antibacterial properties.[4][7] The computational analyses described here are crucial first steps in drug design.

-

Reactivity and Binding: MEP and FMO analyses help predict how the molecule might interact with biological targets like proteins. The identified electrophilic and nucleophilic sites guide the understanding of potential non-covalent interactions in an active site.

-

Molecular Docking: The optimized molecular structure serves as the input for molecular docking simulations. These simulations predict the preferred binding orientation and affinity of the molecule to a protein target, which is a cornerstone of rational drug design.[6]

-

Structure-Activity Relationship (SAR): By understanding the properties of the parent molecule, researchers can make targeted chemical modifications—such as adding the methyl group in the title compound—to enhance biological activity, improve bioavailability, or reduce toxicity.

Conclusion

This technical guide has detailed the standard computational and theoretical framework for analyzing this compound by using comprehensive data from its close structural analog, 5-Bromo-2-hydroxybenzaldehyde. The use of Density Functional Theory provides profound insights into the molecule's geometric, vibrational, and electronic characteristics. The presented data on bond lengths, vibrational modes, and frontier molecular orbitals, along with the outlined methodologies, offer a robust starting point for researchers. These computational approaches are indispensable tools in modern chemistry, enabling the prediction of molecular properties and guiding the synthesis and development of new chemical entities for applications in materials science and pharmacology.

References

- 1. This compound [myskinrecipes.com]

- 2. 33172-56-4 this compound AKSci 9924AL [aksci.com]

- 3. chemscene.com [chemscene.com]

- 4. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. benchchem.com [benchchem.com]

Spectroscopic Characterization of 5-Bromo-2-hydroxy-3-methylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Bromo-2-hydroxy-3-methylbenzaldehyde. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on established principles of spectroscopic analysis for analogous structures. It also includes detailed experimental protocols for acquiring such data, intended to serve as a practical resource for researchers in the field of chemical analysis and drug development.

Predicted Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The following tables summarize the predicted quantitative data for each of these methods.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 | Singlet | 1H | Ar-OH |

| ~9.8 | Singlet | 1H | -CH O |

| ~7.6 | Doublet (d) | 1H | Ar-H |

| ~7.4 | Doublet (d) | 1H | Ar-H |

| ~2.3 | Singlet | 3H | -CH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~196 | Carbonyl | C HO |

| ~158 | Aromatic | C -OH |

| ~138 | Aromatic | C -H |

| ~135 | Aromatic | C -H |

| ~128 | Aromatic | C -CH₃ |

| ~122 | Aromatic | C -CHO |

| ~118 | Aromatic | C -Br |

| ~16 | Alkyl | -C H₃ |

Solvent: CDCl₃

Table 3: Predicted IR Spectroscopic Data

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~3200 (broad) | O-H Stretch | Phenolic -OH |

| ~2850, ~2750 | C-H Stretch | Aldehyde C-H |

| ~1680 (strong) | C=O Stretch | Aldehyde C=O |

| ~1580, ~1470 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Phenolic C-O |

| ~650 | C-Br Stretch | Aryl Bromide |

Sample Preparation: KBr pellet or thin film

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 214/216 | [M]⁺, Molecular ion peak (presence of Br isotopes) |

| 213/215 | [M-H]⁺ |

| 185/187 | [M-CHO]⁺ |

| 135 | [M-Br]⁺ |

| 106 | [M-Br-CHO]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain tetramethylsilane (TMS) as an internal standard (0.03% v/v).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1.0 seconds, and 16 to 32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include a 45° pulse width, a relaxation delay of 2.0 seconds, and accumulation of 1024 to 2048 scans.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a small amount of the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for bromine-containing fragments.

Visualization of Structural Elucidation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using the described spectroscopic methods.

Caption: Workflow for Spectroscopic Structure Elucidation.

This guide serves as a foundational resource for the spectroscopic analysis of this compound. The provided protocols and predicted data offer a framework for researchers to design experiments and interpret their findings, ultimately contributing to advancements in chemical synthesis and drug discovery.

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-hydroxy-3-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the melting and boiling points of 5-Bromo-2-hydroxy-3-methylbenzaldehyde (CAS No. 33172-56-4), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Beyond a simple recitation of values, this document delves into the theoretical underpinnings and practical methodologies for the determination of these critical physicochemical properties, ensuring a robust understanding for research and development applications.

Introduction to this compound

This compound is a substituted aromatic aldehyde. Its molecular structure, featuring a hydroxyl group ortho to the aldehyde and a bromine atom and a methyl group on the benzene ring, imparts specific chemical reactivity and physical properties that are of significant interest in organic synthesis. The purity of this compound is paramount in drug development and other applications, and its melting point serves as a crucial, readily determinable indicator of purity.

Physicochemical Properties

The key physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrO₂ | --INVALID-LINK-- |

| Molecular Weight | 215.04 g/mol | --INVALID-LINK-- |

| Melting Point | 73-78 °C | --INVALID-LINK-- |

| Boiling Point | Not experimentally determined. Expected to be high and may decompose at atmospheric pressure. | |

| Appearance | Solid | --INVALID-LINK-- |

Melting Point: A Critical Indicator of Purity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The observed melting point range of 73-78 °C for this compound is indicative of a solid material at room temperature.[1] Impurities in a sample will typically depress the melting point and broaden the melting range. Therefore, a sharp melting point within the specified range is a strong indicator of high purity.

Boiling Point: Considerations for a High Molecular Weight Aromatic Aldehyde

-

Dipole-dipole interactions: Arising from the polar carbonyl group of the aldehyde and the hydroxyl group.[2]

-

Hydrogen bonding: The hydroxyl group can participate in intermolecular hydrogen bonding, which significantly increases the energy required to transition to the gas phase.

-

Van der Waals forces: These forces increase with the size and surface area of the molecule. The presence of a bromine atom and the overall size of the molecule contribute to significant van der Waals interactions.

Given these strong intermolecular forces, the boiling point of this compound is expected to be substantially high. It is plausible that the compound may decompose at or before reaching its boiling point at atmospheric pressure. Therefore, for purification or distillation, vacuum distillation would be the required technique to lower the boiling temperature and prevent thermal degradation.

Experimental Determination of Physicochemical Properties

The following sections provide detailed protocols for the experimental determination of the melting and boiling points of this compound. These protocols are designed to be self-validating, with an emphasis on accuracy and reproducibility.

Synthesis and Purification of this compound (A Representative Protocol)

Materials:

-

2-Hydroxy-3-methylbenzaldehyde

-

Bromine

-

Glacial Acetic Acid

-

Sodium Acetate

-

Dichloromethane

-

Water

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-hydroxy-3-methylbenzaldehyde and sodium acetate in glacial acetic acid.

-

Bromination: Cool the reaction mixture in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the reaction mixture into a beaker containing ice water. Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound as a crystalline solid.

Melting Point Determination

The melting point of the purified this compound can be determined using a capillary melting point apparatus.

Materials:

-

Purified this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

Procedure:

-

Sample Preparation: Finely powder a small amount of the dry, purified compound.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point range. This helps in saving time for the accurate determination.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh capillary, heat the sample at a slow, controlled rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). A pure sample should have a sharp melting range of 1-2 °C.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Micro-method)

As the boiling point of this compound is expected to be high, a micro-boiling point determination method using a Thiele tube is appropriate. This method requires a small amount of sample.

Materials:

-

This compound

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube filled with mineral oil

-

Bunsen burner or heating mantle

Procedure:

-

Sample Preparation: Place a few drops of the molten compound (if solid at room temperature) or a small amount of the liquid into the small test tube.

-

Capillary Insertion: Place the capillary tube, with the sealed end up, into the test tube containing the sample.

-

Apparatus Setup: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the thermometer and the attached test tube in the Thiele tube, ensuring the side arm is heated gently.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Cooling and Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

References

Potential Biological Activities of 5-Bromo-2-hydroxy-3-methylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of 5-Bromo-2-hydroxy-3-methylbenzaldehyde is limited in publicly available scientific literature. This guide provides an in-depth overview of its potential biological activities based on studies of structurally similar compounds, particularly its isomers and other substituted benzaldehyde derivatives. The experimental protocols and potential mechanisms described herein are intended to serve as a foundation for future research into this specific molecule.

Introduction

This compound is a substituted aromatic aldehyde. Its chemical structure, featuring a hydroxyl group, a bromine atom, and a methyl group on the benzaldehyde core, suggests a potential for diverse biological activities. The presence of the phenolic hydroxyl group and the aldehyde function makes it a versatile scaffold for chemical modification and a candidate for interacting with biological targets. This document explores the potential antimicrobial, anti-inflammatory, and anticancer activities of this compound, drawing parallels from closely related molecules. It also outlines detailed experimental protocols to facilitate the investigation of these potential activities.

Potential Biological Activities

Based on the biological profiles of its structural analogs, this compound is hypothesized to possess the following activities:

Anti-inflammatory Activity

A structural isomer, 5-bromo-2-hydroxy-4-methyl-benzaldehyde (BHMB), has demonstrated significant anti-inflammatory properties. This suggests that this compound may exert similar effects. The proposed mechanism involves the suppression of key inflammatory pathways.

Supporting Evidence from a Structural Isomer:

Studies on 5-bromo-2-hydroxy-4-methyl-benzaldehyde have shown that it can inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This inhibition is achieved through the inactivation of the ERK, p38, and NF-κB signaling pathways[1]. Specifically, BHMB was found to:

-

Suppress the protein and mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

-

Inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2).

-

Reduce the mRNA expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Given the structural similarity, it is plausible that this compound could also modulate these pathways.

Antimicrobial Activity

Derivatives of closely related brominated salicylaldehydes have been reported to exhibit antimicrobial properties. Schiff bases and their metal complexes, which can be readily synthesized from 5-bromosalicylaldehyde, have shown a broad spectrum of antimicrobial activity.

Quantitative Data for Derivatives of a Related Compound:

The following table summarizes the antimicrobial activity of benzamide derivatives of a related compound, 5-bromo-2-hydroxybenzamide, against several Gram-positive bacterial strains.